
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Vue d'ensemble
Description
“1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H24INO4 . It is also known as “tert-Butyl 4- (iodomethyl)piperidine-1-carboxylate” and has a molecular weight of 397.25 g/mol .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” consists of 14 carbon atoms, 24 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3” and the canonical SMILES is "CCOC(=O)C1(CCN(CC1)C(=O)OC©©C)CI" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” include a molecular weight of 397.25 g/mol, a computed XLogP3-AA of 2.8, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 6 rotatable bonds, an exact mass of 397.07501 g/mol, a monoisotopic mass of 397.07501 g/mol, a topological polar surface area of 55.8 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 357 .
Applications De Recherche Scientifique
Palladium-Catalyzed Arylation
Ethyl 4-(iodomethyl)piperidine-4-carboxylate, N-BOC protected, serves as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides. This reaction leads to the formation of compounds such as 4-pyridylpiperidinyl esters, which are valuable in various chemical syntheses .
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of many biologically active compounds. For example, it has been used in the synthesis of crizotinib intermediates, which are crucial in the development of treatments for conditions such as cancer .
TACE Inhibitors Development
The compound has been utilized in the research for developing TACE (tumor necrosis factor-α converting enzyme) inhibitors. By focusing on the P1 portion of the piperidine β-sulfone ligands, researchers have identified motifs that induce selectivity, resulting in a series of TACE inhibitors that demonstrate excellent in vitro potency against isolated TACE enzyme and selectivity over MMPs (matrix metalloproteinases) 1, 2, 9, 13, and 14 .
Research and Experimental Use
Alfa Chemistry lists this compound for experimental and research use, indicating its potential application in various scientific studies that require this specific chemical structure for experimental purposes .
Analytical Studies
Ambeed provides information on analytical data such as NMR, HPLC, LC-MS, UPLC & more for this compound, suggesting its use in analytical studies to understand its properties and reactions under different conditions .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDQBQVWKAEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465282 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
CAS RN |
213013-98-0 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

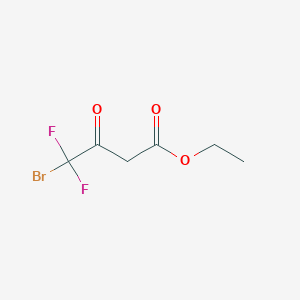

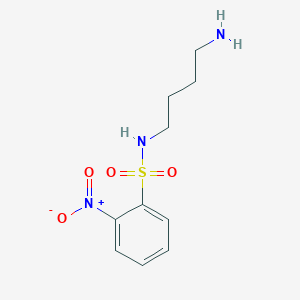


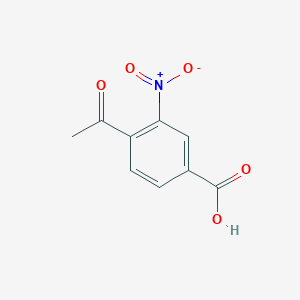
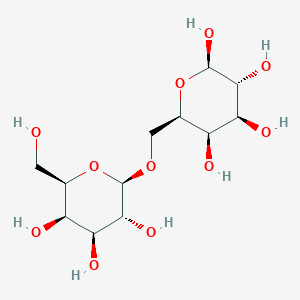
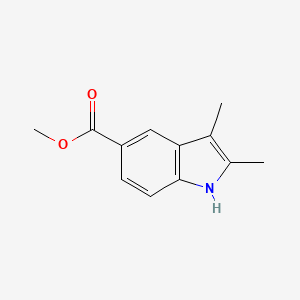
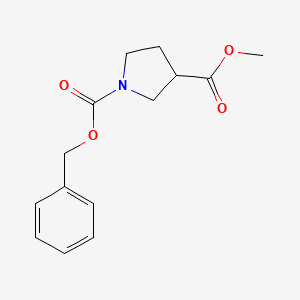
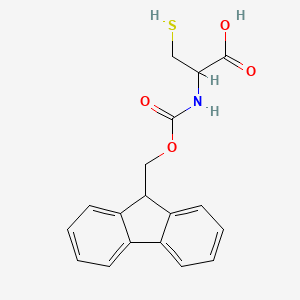
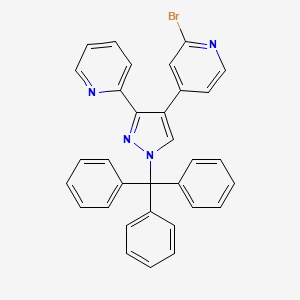
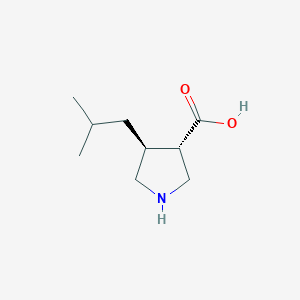
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)
